N-(benzotriazol-1-ylmethyl)-4-[[4-(benzotriazol-1-ylmethylamino)phenyl]disulfanyl]aniline
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Overview
Description
N-(benzotriazol-1-ylmethyl)-4-[[4-(benzotriazol-1-ylmethylamino)phenyl]disulfanyl]aniline is a complex organic compound that features benzotriazole groups and a disulfide linkage. Compounds containing benzotriazole are known for their applications in various fields due to their stability and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzotriazol-1-ylmethyl)-4-[[4-(benzotriazol-1-ylmethylamino)phenyl]disulfanyl]aniline typically involves multi-step organic reactions. The process may start with the preparation of benzotriazole derivatives, followed by the formation of the disulfide linkage. Common reagents used in these reactions include benzotriazole, aniline derivatives, and sulfur-containing compounds. Reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require catalysts or specific temperature controls.
Industrial Production Methods
Industrial production methods for such compounds would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and automated synthesis equipment to handle the complex multi-step processes efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(benzotriazol-1-ylmethyl)-4-[[4-(benzotriazol-1-ylmethylamino)phenyl]disulfanyl]aniline can undergo various chemical reactions, including:
Oxidation: The disulfide linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The benzotriazole groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific pH levels, temperatures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the disulfide bond would yield sulfoxides or sulfones, while reduction would yield thiols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying disulfide bond formation and cleavage in proteins.
Medicine: Could be explored for its potential therapeutic properties, particularly in targeting disulfide bonds in biological systems.
Industry: May be used in the development of materials with specific chemical properties, such as corrosion inhibitors or stabilizers.
Mechanism of Action
The mechanism of action for N-(benzotriazol-1-ylmethyl)-4-[[4-(benzotriazol-1-ylmethylamino)phenyl]disulfanyl]aniline would involve its interaction with molecular targets through its benzotriazole and disulfide groups. The benzotriazole moiety can interact with various enzymes and proteins, while the disulfide bond can undergo redox reactions, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: Known for its use as a corrosion inhibitor and in photostabilizers.
Disulfide-containing compounds: Commonly found in biological systems and used in various chemical applications.
Uniqueness
N-(benzotriazol-1-ylmethyl)-4-[[4-(benzotriazol-1-ylmethylamino)phenyl]disulfanyl]aniline is unique due to the combination of benzotriazole and disulfide functionalities, which may confer distinct chemical and biological properties compared to other compounds.
Properties
IUPAC Name |
N-(benzotriazol-1-ylmethyl)-4-[[4-(benzotriazol-1-ylmethylamino)phenyl]disulfanyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N8S2/c1-3-7-25-23(5-1)29-31-33(25)17-27-19-9-13-21(14-10-19)35-36-22-15-11-20(12-16-22)28-18-34-26-8-4-2-6-24(26)30-32-34/h1-16,27-28H,17-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYZXOLYBWZPPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CNC3=CC=C(C=C3)SSC4=CC=C(C=C4)NCN5C6=CC=CC=C6N=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N8S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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